Divicine Sulfate

Catalog No.
S13941172
CAS No.
M.F
C8H14N8O8S
M. Wt
382.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Divicine Sulfate

Product Name

Divicine Sulfate

IUPAC Name

2,4-diamino-5-hydroxy-1H-pyrimidin-6-one;sulfuric acid

Molecular Formula

C8H14N8O8S

Molecular Weight

382.31 g/mol

InChI

InChI=1S/2C4H6N4O2.H2O4S/c2*5-2-1(9)3(10)8-4(6)7-2;1-5(2,3)4/h2*9H,(H5,5,6,7,8,10);(H2,1,2,3,4)

InChI Key

CKNOXJJKFIPPBD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)O.C1(=C(N=C(NC1=O)N)N)O.OS(=O)(=O)O

Divicine sulfate, chemically known as 2,6-diamino-4,5-dihydroxypyrimidine sulfate, is an alkaloid derived from the hydrolysis of vicine, a glycoside found predominantly in fava beans (Vicia faba) and the legume Lathyrus sativus. This compound exhibits significant oxidizing properties and is recognized for its role in the hemolytic disorder known as favism, which occurs in individuals with glucose-6-phosphate dehydrogenase deficiency. The structure of divicine sulfate includes a pyrimidine ring with two amino groups and two hydroxyl groups, contributing to its reactivity and biological activity .

That highlight its reactivity:

  • Oxidation: In the presence of oxygen, divicine sulfate can generate reactive oxygen species such as hydrogen peroxide and superoxide anions. This reaction is particularly pronounced in red blood cells, leading to oxidative stress and potential hemolysis in susceptible individuals .
  • Reduction: Divicine sulfate acts as a strong reducing agent, reacting vigorously with alkaline solutions of 2,6-dichlorophenolindophenol and phosphomolybdate, producing distinct color changes that can be used for identification purposes .
  • Decomposition: The compound is unstable under alkaline conditions and has a half-life of approximately 30 minutes at neutral pH. It decomposes rapidly when exposed to heat or heavy metal ions .

Divicine sulfate exhibits notable biological activity primarily due to its oxidizing properties:

  • Hemotoxicity: It is implicated in favism, where individuals with glucose-6-phosphate dehydrogenase deficiency experience hemolytic anemia upon ingestion of fava beans. The oxidative stress induced by divicine sulfate leads to the depletion of glutathione, a critical antioxidant in erythrocytes, resulting in cell damage and hemolysis .
  • Effects on Animals: In animal studies, exposure to divicine sulfate has shown to decrease glutathione levels in red blood cells, leading to membrane damage and reduced hematocrit levels. For instance, a study indicated that a dose of 1.5 mM divicine resulted in significant cellular damage in rat erythrocytes .

Divicine sulfate can be synthesized through various methods:

  • Natural Hydrolysis: In plants, it is formed through the hydrolysis of vicine by intestinal microflora. This process involves the cleavage of the glycosidic bond, releasing divicine into the bloodstream .
  • Chemical Synthesis:
    • A simplified synthetic route involves:
      • Removing the benzyl group from 2-amino-5-benzyloxy-4-hydroxypyrimidine via acid hydrolysis.
      • Treating the resulting compound with nitrous acid to form 2-amino-6-nitrosopyrimidine-4,5-diol.
      • Reducing this intermediate with sodium dithionite to yield divicine sulfate .

Divicine sulfate has several applications:

  • Research: It serves as a model compound for studying oxidative stress and hemolytic conditions.
  • Toxicology Studies: Its role in favism makes it significant for research into genetic disorders related to enzyme deficiencies.
  • Agricultural Science: Understanding its effects can help mitigate risks associated with fava bean cultivation in regions where glucose-6-phosphate dehydrogenase deficiency is prevalent .

Interaction studies have focused on how divicine sulfate affects biological systems:

  • Glutathione Interaction: Research indicates that divicine sulfate's oxidizing properties lead to rapid depletion of glutathione levels in erythrocytes. This interaction is critical for understanding its hemotoxic effects in glucose-6-phosphate dehydrogenase-deficient individuals .
  • Antibiotic Effects: Studies have shown that pre-treatment with antibiotics like neomycin can mitigate some toxic effects of vicine and subsequently divicine sulfate by altering gut microflora composition and reducing the formation of reactive metabolites .

Divicine sulfate shares similarities with several other compounds derived from legumes or related to oxidative stress. Here are some notable comparisons:

CompoundStructure/PropertiesUnique Aspects
VicineGlycoside precursor to divicineNon-toxic until hydrolyzed; causes favism upon conversion
ConvicineSimilar structure; also derived from fava beansLess potent than divicine but shares similar toxicity mechanisms
IsouramilRelated compound involved in oxidative stressExhibits hemolytic activity but less studied than divicine
Dialuric AcidOxidation product related to purine metabolismInvolved in redox cycling; impacts pancreatic cells

Divicine sulfate stands out due to its potent oxidizing capacity and specific role in inducing favism among genetically susceptible populations. Its unique mechanism of action through oxidative stress sets it apart from other similar compounds which may not have the same level of biological impact or specificity regarding enzyme deficiencies .

Biosynthetic Pathways of Divicine Sulfate Precursors

The biosynthetic formation of divicine sulfate occurs through a well-characterized enzymatic pathway involving the hydrolysis of vicine, a pyrimidine glucoside precursor [4] [5]. Vicine, systematically known as 2,6-diamino-4,5-dihydroxypyrimidine-5-β-D-glucoside, serves as the primary glycosidic precursor found predominantly in fava beans and other leguminous plants [4] [5]. The conversion process requires specific enzymatic conditions and demonstrates remarkable specificity in its biochemical transformation.

The enzymatic hydrolysis mechanism involves β-glucosidase, a glycoside hydrolase family enzyme that catalyzes the cleavage of the glycosidic bond between the pyrimidine aglycone and the glucose moiety [6]. Research has demonstrated that this hydrolysis reaction exhibits optimal activity at pH 5.0 and temperature conditions of 37°C [6] [7]. The enzyme kinetics follow Michaelis-Menten behavior, with reaction rates significantly influenced by enzyme concentration and incubation duration [6].

Detailed kinetic studies reveal that lower β-glucosidase activity levels, approximately 0.5 units, achieve only 23% vicine conversion and 41% convicine conversion within 60 minutes of incubation [6]. In contrast, higher enzyme activities ranging from 5 to 10 units result in substantially improved hydrolysis rates, achieving 59-73% vicine conversion and 83-93% convicine conversion within 15 minutes [6]. The enzymatic process demonstrates first-order kinetics with respect to substrate concentration under optimal conditions [6] [7].

The biosynthetic pathway involves multiple intermediates and regulatory mechanisms that control the formation and accumulation of divicine precursors [5]. Recent molecular investigations have identified the VC1 gene as encoding a bifunctional enzyme containing both GTP cyclohydrolase II and deaminase activities [5]. This enzyme catalyzes the conversion of guanosine triphosphate into 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate, followed by deamination to form 5-amino-6-ribosylamino-2,3(1H,3H)-pyrimidinedione 5'-phosphate [5].

Biosynthetic ParameterValue/Description
Precursor CompoundVicine (β-glucoside)
Primary Enzymeβ-glucosidase
Optimal pH5.0
Optimal Temperature37°C
Low Activity Conversion23-41% in 60 minutes
High Activity Conversion83-93% in 15 minutes
Kinetic OrderFirst-order substrate dependence

Free Radical Generation Mechanisms in Aqueous Systems

The free radical generation mechanisms of divicine sulfate in aqueous systems represent a complex series of redox reactions involving oxygen-dependent pathways [8] [9] [10]. Upon dissolution in oxygenated aqueous media, divicine undergoes rapid auto-oxidation through multiple mechanistic pathways that generate reactive oxygen species and semiquinoid intermediates [9] [10] [11].

The primary mechanism involves oxygen acting as both a one-electron and two-electron acceptor, resulting in the simultaneous formation of superoxide anion and hydrogen peroxide [8] [10] [11]. This dual electron transfer process occurs within minutes under physiological conditions, with reaction rates significantly influenced by pH, temperature, and the presence of transition metal ions [9] [12]. The auto-oxidation process demonstrates remarkable efficiency, with superoxide dismutase substantially reducing the initial reaction rate while creating characteristic lag phases followed by rapid oxidation [9] [12].

Mechanistic studies using electron spin resonance spectroscopy have confirmed the formation of semiquinoid free radical intermediates during the oxidation process [8] [10] [11]. These radical species exhibit spectral characteristics similar to alloxan free radicals, providing definitive evidence for the radical nature of the oxidation mechanism [8] [11]. The electron spin resonance signal demonstrates hyperfine coupling patterns consistent with the proposed semiquinoid structure [10] [11].

The auto-oxidation kinetics follow a complex mechanism involving multiple competing pathways [12]. The superoxide-dependent mechanism typically predominates under physiological conditions, but alternative pathways involving hydrogen peroxide and transition metal ions become significant under specific conditions [9] [12]. When both superoxide and metal-catalyzed pathways are inhibited through the use of superoxide dismutase and metal chelators, a third autocatalytic mechanism requiring the buildup of oxidized intermediates becomes operative [9] [12].

Kinetic analysis reveals that the reaction follows the general scheme: reduced pyrimidine + oxidized pyrimidine ⇌ 2 pyrimidine radical, followed by pyrimidine radical + oxygen → oxidized pyrimidine + superoxide [12]. Rate constants for these individual steps have been experimentally determined, providing quantitative insight into the mechanistic complexity [12]. The overall process demonstrates autocatalytic behavior, with the rate of oxidation increasing as oxidized products accumulate [12].

Radical Generation ParameterCharacteristic
Primary MechanismSuperoxide-dependent auto-oxidation
Electron TransferOne- and two-electron pathways
Oxygen ProductsSuperoxide anion, hydrogen peroxide
Kinetic OrderFirst-order in divicine concentration
ESR SignalSimilar to alloxan free radical
Autocatalytic BehaviorRate increases with product formation
Metal Ion EffectsCopper(II), iron(II) accelerate oxidation

Semiquinoid Intermediate Formation and Stabilization

The formation and stabilization of semiquinoid intermediates during divicine sulfate oxidation represents a critical aspect of its redox chemistry [8] [3] [10]. These intermediates, characterized by their distinctive electronic structure and spectroscopic properties, play essential roles in the compound's biological activity and chemical reactivity patterns [3] [10] [11].

Semiquinoid formation occurs through the one-electron oxidation of the hydroquinonic form of divicine, generating a radical anion species with characteristic electronic properties [8] [10] [11]. The semiquinoid intermediate demonstrates remarkable stability in aqueous solution, with electron spin resonance measurements confirming its persistence under physiological conditions [8] [10]. This stability arises from the delocalization of the unpaired electron across the pyrimidine ring system, enhanced by the presence of amino substituents at positions 2 and 6 [10] [11].

The stabilization mechanisms involve multiple factors including hydrogen bonding interactions, solvent effects, and electronic delocalization within the aromatic system [13] [14]. Molecular orbital calculations indicate that the semiquinoid form benefits from extended conjugation that distributes the radical character across multiple atomic centers [13]. The presence of amino groups provides additional stabilization through resonance effects that delocalize the unpaired electron density [13] [14].

Kinetic studies demonstrate that semiquinoid intermediates participate in rapid equilibrium reactions with both the fully reduced and fully oxidized forms of divicine [10] [12]. The disproportionation equilibrium, 2 semiquinoid ⇌ reduced + oxidized, exhibits equilibrium constants near unity at physiological pH values [10] [13]. This equilibrium position facilitates the redox cycling behavior that characterizes divicine chemistry in biological systems [3] [12].

The interaction of semiquinoid intermediates with biological nucleophiles, particularly reduced glutathione, occurs through rapid electron transfer mechanisms [8] [3] [10]. Stopped-flow kinetic measurements reveal second-order rate constants of approximately 10^8 to 10^10 M^-1 s^-1 for reactions with glutathione [3] [10]. The stoichiometry of these reactions demonstrates a 1:1 relationship between semiquinoid consumption and glutathione oxidation [8] [3].

Environmental factors significantly influence semiquinoid stability and reactivity patterns [9] [12]. pH variations affect both the electronic structure and the reactivity of the semiquinoid species, with alkaline conditions promoting more rapid disproportionation and subsequent oxidation [9] [12]. Temperature effects follow Arrhenius behavior, with activation energies consistent with electron transfer processes [12].

Semiquinoid PropertyValue/Description
Formation MechanismOne-electron oxidation of hydroquinone
Electronic StructureDelocalized radical anion
ESR CharacteristicsPersistent signal, alloxan-like
Disproportionation EquilibriumK ≈ 1 at physiological pH
Glutathione Reaction Rate10^8 - 10^10 M^-1 s^-1
Reaction Stoichiometry1:1 with glutathione
pH StabilityMost stable at neutral pH
Temperature DependenceArrhenius-type behavior

Primary Oxidative Mechanisms

Divicine sulfate initiates hemolysis through multiple interconnected oxidative pathways that exploit the metabolic vulnerabilities inherent in glucose-6-phosphate dehydrogenase-deficient erythrocytes [4] [6]. The compound undergoes rapid auto-oxidation upon exposure to molecular oxygen, generating a semiquinoid free radical intermediate that produces both superoxide anion and hydrogen peroxide as primary reactive oxygen species [6] [7].

The auto-oxidation process follows a biphasic kinetic pattern, beginning with an initial rapid phase completing within approximately one minute, followed by a slower continuous oxidation phase [6]. This reaction demonstrates pH dependency, with alkaline conditions favoring enhanced oxidation rates due to deprotonation of the semiquinol form, creating the most reactive free radical species [6].

Redox Cycling and Electron Transport

The oxidative hemolysis pathway involves complex redox cycling reactions where divicine sulfate acts as both an electron acceptor and donor [7] [8]. Upon hydrolysis of vicine, reduced divicine is formed, which subsequently reacts with oxygen through one- or two-electron transfer mechanisms [4]. This process generates superoxide anion and hydrogen peroxide, respectively, alongside the semiquinoid free radical form that exhibits characteristic electron spin resonance signals similar to alloxan free radicals [4] [6].

The redox cycling mechanism enables continuous regeneration of oxidized divicine through both direct and indirect pathways [6]. The direct pathway involves immediate oxidation of reduced glutathione with stoichiometric precision, while the indirect pathway proceeds through hydrogen peroxide-mediated oxidation and slow redox cycling that continuously regenerates the oxidized form [6].

Iron-Mediated Catalytic Damage

Erythrocytes exposed to divicine sulfate experience rapid iron release in a desferrioxamine-chelatable form, accompanied by methemoglobin formation [9]. This iron release process precedes lipid peroxidation and depends critically on intracellular glutathione availability [9]. When erythrocytes are depleted of glutathione through pretreatment with diethyl maleate, iron release becomes associated with subsequent lipid peroxidation and hemolysis [9].

The released iron participates in Fenton reaction chemistry, catalyzing the formation of hydroxyl radicals from hydrogen peroxide [9]. This iron-catalyzed oxidative damage represents a secondary amplification mechanism that extends the initial oxidative insult beyond the direct effects of divicine sulfate itself [9].

Glutathione Depletion Dynamics in Erythrocyte Models

Stoichiometric Glutathione Oxidation

Divicine sulfate demonstrates remarkable efficiency in oxidizing reduced glutathione, following a precise one-to-one stoichiometric relationship under controlled conditions [4] [6] [10]. This direct oxidation occurs rapidly, with concentrations as low as 50 micromolar divicine sulfate completely oxidizing 2.5 millimolar glutathione within 20-40 minutes [6].

The glutathione oxidation process exhibits distinct kinetic characteristics, with an initial fast phase completing within one minute, followed by a slower continuous phase [6]. During the rapid oxidation phase, the electron spin resonance signal generated by the divicine free radical is abolished, indicating immediate electron transfer from glutathione to the oxidized pyrimidine [6].

Differential Recovery Patterns

Normal erythrocytes demonstrate remarkable capacity for glutathione regeneration following divicine-induced oxidation, rapidly restoring reduced glutathione levels through intact pentose phosphate pathway function [4] [6]. In contrast, glucose-6-phosphate dehydrogenase-deficient erythrocytes exhibit complete inability to regenerate glutathione even after extended incubation periods exceeding 24 hours [4] [6].

This differential recovery pattern reflects the critical dependence of glutathione reductase on nicotinamide adenine dinucleotide phosphate availability [11] [12]. In glucose-6-phosphate dehydrogenase deficiency, the pentose phosphate pathway cannot generate sufficient nicotinamide adenine dinucleotide phosphate to support glutathione reductase activity, creating a metabolic bottleneck that perpetuates the oxidized state [11] [12].

Metabolic Pathway Disruption

The depletion of glutathione in glucose-6-phosphate dehydrogenase-deficient erythrocytes triggers cascading metabolic disruptions beyond simple antioxidant depletion [13]. Glucose-6-phosphate dehydrogenase serves as the committed enzyme of the oxidative pentose phosphate pathway, catalyzing the conversion of glucose-6-phosphate while reducing nicotinamide adenine dinucleotide phosphate to its reduced form [13].

Loss of glucose-6-phosphate dehydrogenase activity results in elevated nicotinamide adenine dinucleotide phosphate levels, which paradoxically inhibit dihydrofolate reductase activity [13]. This inhibition impairs folate-mediated biosynthetic processes, including thymidine and purine synthesis pathways that are essential for maintaining cellular integrity [13].

Ascorbic Acid Interactions

Divicine sulfate and its structural analog isouramil rapidly oxidize ascorbic acid in both normal and glucose-6-phosphate dehydrogenase-deficient erythrocytes [10]. However, ascorbic acid regeneration occurs only in normal cells, reflecting the dependence on intact nicotinamide adenine dinucleotide phosphate regeneration capacity [10]. This differential response to ascorbic acid oxidation provides additional evidence for the critical role of the pentose phosphate pathway in maintaining cellular reducing capacity [10].

Membrane Protein Denaturation and Ferroptosis Activation

Membrane Skeletal Protein Modifications

Divicine sulfate exposure induces extensive modifications to erythrocyte membrane skeletal proteins, particularly affecting spectrin, band 3, and protein 4.2 [14]. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis and immunoblotting analyses reveal apparent loss of these critical structural proteins, accompanied by the appearance of membrane-bound hemoglobin [14].

The protein modifications result primarily from disulfide-linked hemoglobin-skeletal protein adduct formation rather than proteolytic degradation [14]. Treatment with dithiothreitol reverses these protein changes, confirming that the alterations stem from oxidative cross-linking through sulfhydryl group modifications [14]. This reversibility indicates that the initial damage involves formation of intermolecular disulfide bonds rather than irreversible protein denaturation [14].

Morphological Transformations

Scanning electron microscopy reveals that divicine sulfate treatment transforms normal discoid erythrocytes into extreme echinocytic morphology [14]. This shape transformation reflects underlying membrane skeletal perturbations caused by oxidative damage to the protein network that maintains normal cellular architecture [14].

The echinocytic transformation correlates with decreased erythrocyte filterability, indicating compromised membrane deformability essential for microcirculatory transit [10]. These morphological changes represent functional consequences of membrane protein oxidation that directly impact erythrocyte survival in the circulation [10].

Ferroptosis Pathway Activation

Recent investigations have identified ferroptosis as a potential mechanism underlying divicine-induced cellular damage [15]. Divicine treatment of human umbilical vein endothelial cells results in concentration and time-dependent decreases in cell viability, accompanied by glutathione depletion, reactive oxygen species accumulation, malondialdehyde elevation, and labile iron pool expansion [15].

Transmission electron microscopy confirms mitochondrial shrinkage characteristic of ferroptosis in divicine-treated cells [15]. The iron chelator desferrioxamine significantly reduces iron overload and cell death while decreasing cellular reactive oxygen species and malondialdehyde levels, providing strong evidence for iron-dependent cell death mechanisms [15].

Membrane Lipid Peroxidation

Divicine sulfate induces membrane lipid peroxidation through iron-catalyzed mechanisms that target polyunsaturated fatty acids within membrane phospholipids [9] [16]. This process requires the presence of catalytic iron and is enhanced under conditions of glutathione depletion [9]. The lipid peroxidation follows iron release from hemoglobin complexes, creating a temporal sequence where iron liberation precedes membrane damage [9].

The extent of lipid peroxidation correlates with the degree of glutathione depletion, suggesting that antioxidant defenses normally provide protection against iron-mediated membrane damage [9]. When these defenses are overwhelmed or depleted, as occurs in glucose-6-phosphate dehydrogenase deficiency, membrane lipid peroxidation proceeds unchecked, contributing to membrane integrity loss and eventual hemolysis [9].

Protein-Protein Cross-linking

Extended exposure to divicine sulfate results in formation of large polypeptide aggregates, particularly evident after 12-24 hours of incubation in glucose-6-phosphate dehydrogenase-deficient cells [10]. These aggregates represent cross-linked protein complexes formed through oxidative mechanisms that create covalent bonds between previously separate protein molecules [10].

The protein cross-linking process appears to be selective for glucose-6-phosphate dehydrogenase-deficient cells, suggesting that intact antioxidant defenses normally prevent such extensive protein modifications [10]. These aggregates likely contribute to the formation of Heinz bodies, the characteristic intracellular inclusions observed in glucose-6-phosphate dehydrogenase deficiency [17] [18].

Pathophysiological ProcessPrimary MechanismKey Affected Proteins/Systems
Glutathione DepletionDirect oxidation by divicine (1:1 stoichiometry)Reduced glutathione
Nicotinamide Adenine Dinucleotide Phosphate OxidationPentose phosphate pathway disruption in glucose-6-phosphate dehydrogenase deficiencyGlucose-6-phosphate dehydrogenase
Hemoglobin DenaturationOxidative cross-linking of sulfhydryl groupsAlpha and beta globin chains
Membrane Protein DamageOxidative modification of membrane skeletal proteinsSpectrin, band 3, protein 4.2
Lipid PeroxidationIron-catalyzed oxidative damage to membrane lipidsMembrane phospholipids
Iron ReleaseOxidant-induced release from hemoglobin complexesHemoglobin iron complexes
Heinz Body FormationAggregation of denatured hemoglobinHemoglobin aggregates
Echinocyte TransformationMembrane shape transformation due to oxidative stressMembrane cytoskeleton

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

10

Exact Mass

382.06553061 g/mol

Monoisotopic Mass

382.06553061 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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